![molecular formula C18H16BrN3OS2 B2697014 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 477215-81-9](/img/structure/B2697014.png)
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate in N,N-dimethylformamide . The mixture is stirred at room temperature for 12 hours, then water is gradually added, and the mixture is stirred for a further 10 minutes and allowed to stand for 1 hour. The precipitated crude product is filtered, washed with cold water, dried, and crystallized from ethanol/chloroform .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray structure determination . The crystal structure is monoclinic, with space group Pc . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been determined .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy : Compounds with thiadiazole rings, like the zinc phthalocyanine derivatives containing Schiff base groups, have been synthesized and characterized for their photophysical and photochemical properties. These compounds, particularly those with high singlet oxygen quantum yield, show significant potential for use in photodynamic therapy, a treatment modality for cancer. The study by Pişkin, Canpolat, and Öztürk (2020) highlights the utility of such compounds as Type II photosensitizers for cancer treatment due to their excellent fluorescence properties and photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel Anticancer Agents : The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have demonstrated potent anticancer activities. Gomha et al. (2017) have developed a series of compounds showing significant in vitro anticancer activity against various cancer cell lines, highlighting the structural-activity relationship crucial for anticancer properties (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Agents : Compounds with 1,2,4-triazol and thiadiazole rings have been synthesized and demonstrated promising antimicrobial activity against various bacterial and fungal strains. Research by Kaneria et al. (2016) suggests these compounds could serve as potential antimicrobial agents, offering a new avenue for treating infections (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
- Additionally, compounds containing 1,2,3-thiadiazole rings have been evaluated for their antimicrobial activity and genotoxicity, showing low genotoxicity and strong antimicrobial properties, indicating their potential as safe and effective antibiotics (Al-Smadi, Mansour, Mahasneh, Khabour, Masadeh, & Alzoubi, 2019).
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c19-15-9-6-14(7-10-15)12-24-18-22-21-17(25-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDONRODEOCEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.